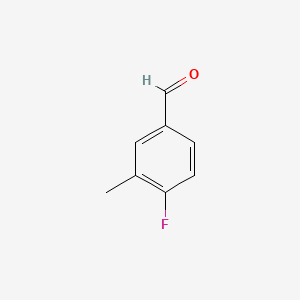

4-Fluoro-3-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFKZFFVTGGEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370547 | |

| Record name | 4-Fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135427-08-6 | |

| Record name | 4-Fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-methylbenzaldehyde: Properties, Synthesis, and Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Benzaldehydes

4-Fluoro-3-methylbenzaldehyde, a seemingly unassuming aromatic aldehyde, represents a cornerstone intermediate in the fine chemical and pharmaceutical industries. Its strategic importance lies in the unique interplay of its substituents: a fluorine atom, a methyl group, and a reactive aldehyde functionality. The fluorine atom, a bioisostere for hydrogen, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The methyl group provides a point of steric and electronic differentiation, while the aldehyde group serves as a versatile handle for a vast array of chemical transformations. This guide offers a comprehensive exploration of the physical and chemical properties of this compound, detailed protocols for its synthesis and key reactions, and an expert analysis of its reactivity, providing a critical resource for its effective application in research and development.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its safe handling, purification, and characterization.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 135427-08-6[1] |

| Molecular Formula | C₈H₇FO[1] |

| Molecular Weight | 138.14 g/mol [1] |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 208 °C (lit.)[1] |

| Density | 1.132 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n20/D) | 1.522 (lit.)[1] |

| Flash Point | 79.44 °C - closed cup[1] |

| Solubility | Slightly soluble in water. |

Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation and purity assessment. Below is a detailed interpretation of the expected NMR and IR spectra of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a detailed map of the proton environment within the molecule.

-

Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically around δ 9.9 ppm . This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.

-

Aromatic Protons (Ar-H): The three aromatic protons will exhibit a complex splitting pattern due to their coupling with each other and with the fluorine atom.

-

One proton will appear as a doublet of doublets, coupled to the adjacent aromatic proton and the fluorine atom.

-

Another proton will appear as a multiplet.

-

The third aromatic proton will likely appear as a triplet. These signals are typically found in the range of δ 7.2-7.8 ppm .

-

-

Methyl Protons (CH₃): A singlet corresponding to the three methyl protons is expected around δ 2.3 ppm .

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal for the aldehydic carbonyl carbon will be observed in the highly deshielded region of δ 190-193 ppm .

-

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller carbon-fluorine couplings.

-

Methyl Carbon (CH₃): The methyl carbon will give rise to a signal in the upfield region of the spectrum, typically around δ 15-20 ppm .

IR (Infrared) Spectroscopy: The IR spectrum highlights the key functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ , characteristic of an aromatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹ . The latter is particularly diagnostic for the C-H bond of an aldehyde.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

-

C-F Stretch: A strong absorption band in the 1200-1250 cm⁻¹ region is characteristic of the C-F bond.

-

C-H Bending (Aromatic): Out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Synthesis and Purification

The most common and reliable laboratory synthesis of this compound involves the oxidation of the corresponding benzyl alcohol. This method is favored due to the commercial availability of the starting material and the high yields that can be achieved with controlled oxidation.

Oxidation of 4-Fluoro-3-methylbenzyl Alcohol

The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation due to its selectivity for oxidizing primary alcohols to aldehydes.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 4-fluoro-3-methylbenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting alcohol spot and the appearance of the aldehyde spot indicate the reaction's progression.

-

Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts. The silica pad is washed with additional diethyl ether.

-

Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound as a colorless to light yellow liquid.

Synthetic Pathway Diagram:

References

Introduction: The Architectural Significance of a Fluorinated Benzaldehyde

An In-depth Technical Guide to 4-Fluoro-3-methylbenzaldehyde: Molecular Structure, Weight, and Characterization

This compound is a substituted aromatic aldehyde, a class of organic compounds pivotal to chemical synthesis. It serves not merely as a reagent but as a versatile molecular scaffold, primarily utilized as a key intermediate in the synthesis of complex molecules within the pharmaceutical, agrochemical, and fragrance industries.[1][2] The strategic placement of a fluorine atom, a methyl group, and an aldehyde function on a benzene ring imparts a unique combination of reactivity and physicochemical properties. This guide, intended for researchers and drug development professionals, provides a detailed examination of its molecular architecture, precise molecular weight, and the analytical methodologies required for its unambiguous identification, underscoring its value in modern synthetic chemistry.

Molecular Identity and Structural Elucidation

The unique reactivity and utility of this compound stem directly from its specific atomic arrangement. Understanding this structure is fundamental to its application.

Key Identifiers:

The structure consists of a central benzene ring. The positions on the ring are numbered starting from the carbon atom of the aldehyde group (CHO) as position 1. Consequently, the methyl group (CH₃) occupies position 3, and the highly electronegative fluorine atom (F) is at position 4.

The aldehyde group is a reactive site, readily participating in nucleophilic additions and condensation reactions.[1] The fluorine atom at the para-position to the aldehyde exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aldehyde group and the aromatic ring. Conversely, the methyl group at the meta-position has a mild electron-donating inductive effect. This electronic interplay is crucial for directing further chemical modifications and is a key reason for its selection in multi-step syntheses.

Caption: Molecular structure of this compound.

Physicochemical Properties and Molecular Weight

The physical characteristics of a compound are critical for its handling, storage, and application in chemical reactions. The molecular weight is a fundamental property derived directly from the molecular formula.

Molecular Weight Determination:

-

Average Molecular Weight: 138.14 g/mol .[1][4] This value is calculated using the weighted average of the natural abundances of the isotopes of each element (C, H, F, O).

-

Monoisotopic Mass: 138.048093 Da. This value is calculated using the mass of the most abundant isotope of each element. It is the precise mass used in high-resolution mass spectrometry for definitive identification.

Key Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Weight | 138.14 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][3][5] |

| Density (at 25 °C) | 1.132 - 1.14 g/mL | [1][2][3] |

| Boiling Point | 208 °C | [1][2] |

| Refractive Index (n20/D) | ~1.522 | [2][3] |

| Flash Point | 79.44 °C (175.0 °F) | |

| Purity (Typical) | ≥97% (GC) | [5] |

Structural Verification: A Self-Validating Protocol

In any research or development setting, verifying the identity and purity of a starting material is a non-negotiable step for ensuring the reliability and reproducibility of experimental outcomes. The structure of this compound can be unequivocally confirmed through a combination of standard spectroscopic techniques.

Workflow for Structural Confirmation:

Caption: Workflow for the spectroscopic identification of this compound.

1. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

-

Causality: The first step is to confirm the molecular mass. High-resolution mass spectrometry (HRMS) provides an exact mass measurement that can validate the molecular formula.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

-

Acquire the mass spectrum in positive ion mode.

-

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 139.0553. This experimentally observed value should match the theoretical exact mass of C₈H₈FO⁺ within a narrow tolerance (typically < 5 ppm), confirming the elemental composition.

2. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

-

Causality: IR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.

-

Methodology:

-

Place a drop of the neat liquid sample between two salt (NaCl or KBr) plates.

-

Acquire the IR spectrum.

-

-

Expected Result: The spectrum will exhibit key absorption bands:

-

A strong, sharp peak around 1700-1710 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of an aromatic aldehyde.

-

Two peaks around 2820 cm⁻¹ and 2720 cm⁻¹ (a C-H stretch), known as a Fermi doublet, which is highly indicative of an aldehyde.

-

Peaks in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.

-

A strong band around 1200-1250 cm⁻¹ for the C-F (aryl-fluorine) stretch.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

-

Causality: ¹H and ¹³C NMR spectroscopy provide the most detailed information, revealing the connectivity of the hydrogen and carbon atoms, respectively. It allows for the definitive assignment of the substitution pattern.

-

Methodology:

-

Dissolve a small amount of the sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and optionally 2D correlation spectra (like COSY and HSQC).

-

-

Expected Results:

-

¹H NMR:

-

A singlet at ~9.9-10.0 ppm for the aldehyde proton (-CHO).

-

A singlet at ~2.3-2.4 ppm for the three methyl protons (-CH₃).

-

A complex pattern of signals in the aromatic region (~7.0-7.8 ppm ) for the three distinct aromatic protons. The specific splitting patterns (doublets, doublet of doublets) and coupling constants will be consistent with the 1,3,4-substitution pattern.

-

-

¹³C NMR:

-

A signal at ~190-192 ppm for the aldehyde carbonyl carbon.

-

Signals in the ~120-165 ppm range for the six aromatic carbons. The carbon attached to the fluorine will show a large coupling constant (¹JCF).

-

A signal at ~15-20 ppm for the methyl carbon.

-

-

By integrating the data from these three orthogonal techniques, a scientist can build a self-validating case for the structure and purity of this compound, ensuring trustworthiness in subsequent applications.

Applications in Advanced Synthesis

This compound is a valuable building block precisely because its structure is tailored for reactivity and modification.[6] It is frequently employed in:

-

Pharmaceutical Development: It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic medications.[1]

-

Agrochemical Formulation: The compound is used to produce herbicides and pesticides, where the fluoro-aromatic moiety can enhance biological activity and metabolic stability.[1]

-

Specialty Materials: The unique electronic properties imparted by the fluorine atom make it a useful starting material for advanced polymers and electronic materials.[6]

Conclusion

This compound is more than a simple chemical; it is a precisely engineered molecular tool. Its molecular weight of 138.14 g/mol and its distinct structure, characterized by the 1,3,4-substitution pattern of its aldehyde, methyl, and fluoro groups, provide a foundation for complex chemical synthesis. A rigorous, multi-technique approach to structural verification is essential for any application, ensuring that the unique potential of this versatile intermediate is fully and reliably realized in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 135427-08-6 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 135427-08-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methylbenzaldehyde: A Senior Application Scientist's Perspective

Introduction: The Strategic Importance of 4-Fluoro-3-methylbenzaldehyde

This compound (CAS: 135427-08-6) is a highly versatile aromatic aldehyde that serves as a critical building block in the synthesis of a wide array of high-value chemical entities.[1][2][3] Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzaldehyde core, imparts desirable physicochemical properties to target molecules. This makes it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[3][4] In the pharmaceutical industry, the presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5] As such, a deep understanding of the synthetic pathways to this key intermediate is paramount for researchers, scientists, and professionals in drug development and fine chemical manufacturing.

This technical guide provides a comprehensive analysis of the principal synthetic routes to this compound, with a focus on the selection of starting materials, the causality behind experimental choices, and detailed, field-proven protocols.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be broadly categorized into three primary strategies, each commencing from readily available starting materials:

-

Direct Formylation of 2-Fluorotoluene: This is the most direct approach, involving the introduction of a formyl group onto the aromatic ring of 2-fluorotoluene.

-

Oxidation of (4-Fluoro-3-methylphenyl)methanol: A two-step approach involving the synthesis of the corresponding benzyl alcohol followed by its oxidation to the aldehyde.

-

Directed ortho-Lithiation of 2-Fluorotoluene: A regioselective method that leverages the directing effect of the fluorine atom to introduce the formyl group at the desired position.

The choice of a particular route is often dictated by factors such as scale, available equipment, cost of reagents, and desired purity of the final product. The following sections will delve into the intricacies of each of these strategies.

Route 1: Direct Formylation of 2-Fluorotoluene

The most logical and industrially relevant starting material for the direct formylation approach is 2-fluorotoluene (o-fluorotoluene).[6] The electron-donating methyl group and the weakly activating, ortho-, para-directing fluorine atom synergistically activate the aromatic ring towards electrophilic substitution.[7][8][9] The primary challenge lies in achieving high regioselectivity for the desired 4-fluoro isomer over other potential isomers. Two classical formylation reactions are primarily employed: the Gattermann-Koch reaction and the Vilsmeier-Haack reaction.

Gattermann-Koch Formylation

The Gattermann-Koch reaction is a well-established method for the formylation of aromatic compounds using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, and a co-catalyst like cuprous chloride.[10][11]

Causality of Experimental Choices:

-

Lewis Acid (AlCl₃): The strong Lewis acid activates the formylating agent, which is believed to be the formyl cation ([HCO]⁺) or a complex thereof, making it sufficiently electrophilic to attack the aromatic ring.[10]

-

Co-catalyst (CuCl): In reactions at atmospheric pressure, cuprous chloride is often necessary to facilitate the formation of the active electrophile from carbon monoxide.[10]

-

Reaction Conditions: The reaction is typically carried out under pressure to ensure a sufficient concentration of carbon monoxide in the reaction mixture. The temperature is carefully controlled to prevent side reactions.

Experimental Protocol: Modified Gattermann-Koch Formylation of 2-Fluorotoluene [12]

This protocol is adapted from a patented industrial process.

-

Step 1: Catalyst Slurry Preparation: In a suitable pressure reactor, a slurry of aluminum chloride (1.2-1.5 equivalents) in an inert solvent such as cyclohexane is prepared under an inert atmosphere.

-

Step 2: Addition of Starting Material: 2-Fluorotoluene (1.0 equivalent) is added to the catalyst slurry.

-

Step 3: Formylation: The reactor is pressurized with carbon monoxide (typically to 100-1000 psig) and the mixture is stirred at a controlled temperature (e.g., 25-50°C) for several hours. A minuscule amount of hydrogen chloride (0.005 to 0.01 moles per mole of aluminum chloride) can be added to initiate the reaction.[12]

-

Step 4: Work-up and Purification: The reaction mixture is carefully quenched by pouring it onto ice-water. The organic layer is separated, washed with water and brine, and dried over a suitable drying agent (e.g., Na₂SO₄). The product, this compound, is then isolated and purified by vacuum distillation. A reported yield for this process is approximately 67.4%.[12]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[13]

Causality of Experimental Choices:

-

Vilsmeier Reagent (DMF/POCl₃): The reaction between DMF and POCl₃ generates the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent.[14]

-

Substrate Suitability: This reaction is particularly effective for electron-rich arenes, and 2-fluorotoluene fits this criterion due to the activating effects of the methyl and fluoro substituents.[13]

-

Reaction Conditions: The reaction is typically run at temperatures ranging from 0°C to elevated temperatures, depending on the reactivity of the substrate. The work-up involves hydrolysis of the intermediate iminium salt to the aldehyde.[14]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Fluorotoluene

-

Step 1: Formation of the Vilsmeier Reagent: In a reaction vessel under an inert atmosphere, phosphorus oxychloride (1.1-1.5 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (used as both reagent and solvent). The mixture is stirred at 0°C for a specified time to allow for the formation of the Vilsmeier reagent.

-

Step 2: Formylation: 2-Fluorotoluene (1.0 equivalent) is added to the prepared Vilsmeier reagent at a low temperature. The reaction mixture is then allowed to warm to room temperature or heated to a specific temperature (e.g., 60-80°C) and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Step 3: Hydrolysis and Work-up: The reaction mixture is cooled and carefully poured into a stirred mixture of ice and water. A solution of sodium acetate or sodium hydroxide is added to neutralize the acid and facilitate the hydrolysis of the iminium salt intermediate.

-

Step 4: Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with water and brine, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Route 2: Synthesis via Oxidation of (4-Fluoro-3-methylphenyl)methanol

This two-step synthetic route offers an alternative to direct formylation and involves the preparation of an intermediate benzyl alcohol, which is subsequently oxidized to the target aldehyde.

Synthesis of the Precursor: (4-Fluoro-3-methylphenyl)methanol

The starting material for this route is typically 4-fluoro-3-methylbenzoic acid. This benzoic acid derivative can be synthesized from m-fluorotoluene via a Friedel-Crafts acylation with trichloroacetyl chloride, followed by hydrolysis of the resulting trichloromethyl ketone.[15]

Experimental Protocol: Reduction of 4-Fluoro-3-methylbenzoic Acid

-

Step 1: Reaction Setup: 4-Fluoro-3-methylbenzoic acid (1.0 equivalent) is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), in a reaction vessel under an inert atmosphere.

-

Step 2: Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.0-1.5 equivalents), is carefully added portion-wise to the solution at 0°C. The reaction mixture is then stirred at room temperature or gently refluxed until the reduction is complete.

-

Step 3: Quenching and Work-up: The reaction is cautiously quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

-

Step 4: Extraction and Purification: The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield (4-fluoro-3-methylphenyl)methanol, which can often be used in the next step without further purification.

Oxidation to this compound

The oxidation of the primary alcohol to the aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern and Dess-Martin periodinane (DMP) oxidations are excellent choices for this transformation.[16][17][18][19][20][21][22][23]

Experimental Protocol: Dess-Martin Oxidation [16][17]

-

Step 1: Reaction Setup: (4-Fluoro-3-methylphenyl)methanol (1.0 equivalent) is dissolved in a dry chlorinated solvent, such as dichloromethane (CH₂Cl₂), under an inert atmosphere.

-

Step 2: Oxidation: Dess-Martin periodinane (1.1-1.5 equivalents) is added to the solution in one portion at room temperature. The reaction is typically rapid and is stirred for 1-3 hours.

-

Step 3: Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the two layers are clear.

-

Step 4: Extraction and Purification: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried and concentrated. The crude product is purified by column chromatography on silica gel to give this compound.

Route 3: Directed ortho-Lithiation of 2-Fluorotoluene

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[24] In the case of 2-fluorotoluene, the fluorine atom can act as a directing group, facilitating the deprotonation of the adjacent ortho position by a strong base like n-butyllithium (n-BuLi). The resulting aryllithium species can then be quenched with an electrophile, such as DMF, to introduce the formyl group.[25][26]

Causality of Experimental Choices:

-

Directing Group: The fluorine atom, being a Lewis basic site, can coordinate with the lithium of the organolithium reagent, directing the deprotonation to the C-3 position.

-

Strong Base (n-BuLi): A strong alkyllithium base is required to deprotonate the aromatic C-H bond.

-

Low Temperature: The reaction is carried out at very low temperatures (typically -78°C) to prevent side reactions and ensure the stability of the aryllithium intermediate.

-

Formylating Agent (DMF): DMF serves as an efficient one-carbon electrophile for the introduction of the aldehyde functionality.

Experimental Protocol: Directed ortho-Lithiation and Formylation

-

Step 1: Lithiation: A solution of 2-fluorotoluene (1.0 equivalent) in an anhydrous ethereal solvent like THF is cooled to -78°C under a strict inert atmosphere. n-Butyllithium (1.1-1.2 equivalents) is added dropwise, and the mixture is stirred at this temperature for 1-2 hours.

-

Step 2: Formylation: Anhydrous DMF (1.5-2.0 equivalents) is added dropwise to the solution of the aryllithium species at -78°C. The reaction mixture is stirred for another 1-2 hours at this temperature and then allowed to warm slowly to room temperature.

-

Step 3: Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Step 4: Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography to yield this compound.

Quantitative Data Summary

| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Gattermann-Koch | 2-Fluorotoluene | CO, HCl, AlCl₃, CuCl | ~67%[12] | Direct, industrially scalable | Requires high pressure, handling of CO and HCl |

| Vilsmeier-Haack | 2-Fluorotoluene | DMF, POCl₃ | Moderate to Good | Mild conditions, versatile | Use of corrosive POCl₃ |

| Oxidation | m-Fluorotoluene | 1. Trichloroacetyl chloride, AlCl₃; 2. LiAlH₄; 3. DMP or Swern reagents | Good (multi-step) | Avoids harsh formylation reagents, high selectivity | Multi-step synthesis, use of stoichiometric oxidants |

| Directed ortho-Lithiation | 2-Fluorotoluene | n-BuLi, DMF | Good to Excellent | High regioselectivity, mild conditions | Requires strictly anhydrous conditions and low temperatures |

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several distinct synthetic strategies, with the choice of methodology being contingent on the specific requirements of the synthesis. Direct formylation methods, particularly the Gattermann-Koch reaction, are well-suited for large-scale industrial production. The oxidation of (4-fluoro-3-methylphenyl)methanol offers a reliable and selective laboratory-scale synthesis, while directed ortho-lithiation provides an elegant and highly regioselective route for smaller-scale preparations where precise control is paramount.

As the demand for complex fluorinated molecules continues to grow, the development of more efficient, sustainable, and cost-effective methods for the synthesis of key intermediates like this compound will remain an active area of research. Future advancements may focus on catalytic formylation reactions that avoid the use of stoichiometric and corrosive reagents, further enhancing the synthetic chemist's toolkit for accessing this valuable compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 135427-08-6 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Fluorotoluene | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 11. scienceinfo.com [scienceinfo.com]

- 12. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. jk-sci.com [jk-sci.com]

- 15. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 16. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 17. Dess-Martin Oxidation [organic-chemistry.org]

- 18. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 19. Swern oxidation - Wikipedia [en.wikipedia.org]

- 20. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 21. gchemglobal.com [gchemglobal.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Swern Oxidation [organic-chemistry.org]

- 24. NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Formylation - Common Conditions [commonorganicchemistry.com]

- 26. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 4-Fluoro-3-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the electronic effects within 4-Fluoro-3-methylbenzaldehyde, a versatile intermediate in the pharmaceutical and specialty chemical industries.[1][2][3] The nuanced interplay between the electron-withdrawing nature of the fluorine atom and the aldehyde group, and the electron-donating character of the methyl group, dictates the molecule's reactivity and spectroscopic properties. This document will dissect these competing influences through the lens of inductive and resonance effects, supported by quantitative data, detailed experimental protocols, and computational models. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships in substituted benzaldehydes.

Introduction: The Dichotomy of Electronic Effects in Aromatic Systems

The reactivity of a substituted benzene ring is fundamentally governed by the electronic nature of its substituents. These groups can either donate or withdraw electron density from the aromatic system, thereby influencing its susceptibility to electrophilic or nucleophilic attack.[4] Electron-donating groups (EDGs) increase the electron density of the ring, activating it towards electrophilic aromatic substitution, typically directing incoming electrophiles to the ortho and para positions.[5] Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it towards electrophilic substitution and generally directing incoming groups to the meta position.[6]

This compound presents a compelling case study where these effects are in direct competition. The molecule features:

-

An aldehyde group (-CHO) , a strong electron-withdrawing group.

-

A fluorine atom (-F) , which exhibits a dual nature: it is strongly electron-withdrawing by induction (-I effect) but can donate electron density through resonance (+R effect).[7][8]

-

A methyl group (-CH₃) , a classic electron-donating group through induction (+I effect) and hyperconjugation.[9][10]

Understanding the net electronic outcome of these competing forces is crucial for predicting the molecule's behavior in chemical reactions and for designing synthetic routes for novel compounds.[2]

Dissecting the Electronic Contributions of Substituents

The overall electronic landscape of this compound is a composite of the individual contributions of each substituent, transmitted through two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect.

The Aldehyde Group (-CHO): A Potent Electron Sink

The formyl group is a strong electron-withdrawing entity due to both a negative inductive effect (-I) and a negative resonance effect (-M).

-

Inductive Effect (-I): The oxygen atom in the carbonyl group is highly electronegative, pulling electron density away from the attached carbon and, by extension, from the benzene ring through the sigma (σ) bond framework.

-

Resonance Effect (-M): The π-system of the carbonyl group can delocalize the π-electrons of the benzene ring towards the oxygen atom, further depleting the ring of electron density. This effect is most pronounced at the ortho and para positions relative to the aldehyde.

The Fluorine Atom (-F): A Tale of Two Effects

Halogens, and fluorine in particular, present a unique scenario where inductive and resonance effects are in opposition.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, deactivating the ring.[7][11]

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring, donating electron density.[11][12] This donation primarily enriches the ortho and para positions.

In the case of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution. However, the resonance donation still directs incoming electrophiles to the ortho and para positions.[7]

The Methyl Group (-CH₃): An Electron Donor

The methyl group is an electron-donating group, activating the benzene ring. This donation occurs through two mechanisms:

-

Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring and therefore donate electron density through the σ-bonds.[10][13]

-

Hyperconjugation (+H): This is a stabilizing interaction where the electrons in the C-H σ-bonds of the methyl group overlap with the π-system of the aromatic ring.[9][14] This delocalization of σ-electrons effectively donates electron density to the ring, particularly at the ortho and para positions.[15]

The Net Electronic Effect and Reactivity of this compound

The combination of these substituents results in a complex electronic distribution within the this compound molecule. The strong electron-withdrawing nature of the aldehyde group dominates, rendering the aromatic ring electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene.

However, the directing effects of the substituents are crucial for predicting the regioselectivity of reactions. The fluorine atom, despite its deactivating inductive effect, is an ortho, para-director due to resonance. The methyl group is also an ortho, para-director. In this compound, the fluorine is at position 4 and the methyl group is at position 3. The interplay of their directing effects, along with the deactivating influence of the aldehyde at position 1, will determine the preferred sites of substitution.

In the context of nucleophilic acyl substitution , the electronic effects on the carbonyl carbon are paramount.[16][17] Electron-withdrawing groups on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[18] In this compound, the net electron-withdrawing effect of the fluoro and aldehyde groups likely enhances the reactivity of the carbonyl group towards nucleophiles, despite the electron-donating methyl group.

Experimental and Computational Analysis of Electronic Effects

A multi-faceted approach combining spectroscopic techniques, reactivity studies, and computational modeling is essential for a thorough understanding of the electronic effects in this compound.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for probing the electron density at different positions in the molecule.

-

¹H NMR: The chemical shifts of the aromatic protons provide a direct measure of the electron density around them. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield). In benzaldehyde, the aldehyde proton appears significantly downfield (around 10 ppm).[19] The aromatic protons in this compound will exhibit complex splitting patterns and chemical shifts influenced by all three substituents.

-

¹³C NMR: The chemical shift of the carbonyl carbon is particularly sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups will deshield the carbonyl carbon, shifting its resonance to a higher frequency.

The stretching frequency of the carbonyl group (C=O) in the IR spectrum is indicative of the bond strength, which is influenced by electronic effects. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups decrease it.[20][21]

Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[22][23] It relates the reaction rate or equilibrium constant of a substituted benzene derivative to that of the unsubstituted compound. The equation is given by:

log(K/K₀) = σρ or log(k/k₀) = σρ

where:

-

K or k is the equilibrium or rate constant for the substituted reactant.

-

K₀ or k₀ is the constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

Table 1: Hammett Constants for Relevant Substituents [24]

| Substituent | σ_meta | σ_para |

| -F | +0.337 | +0.062 |

| -CH₃ | -0.069 | -0.170 |

| -CHO | +0.36 (approx.) | +0.42 (approx.) |

Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.

Computational Chemistry: Visualizing the Electronic Landscape

Computational methods, such as Density Functional Theory (DFT), can be used to calculate and visualize the molecular electrostatic potential (MEP) map of this compound.[25][26] The MEP map illustrates the charge distribution on the molecule's surface, with red regions indicating high electron density (negative potential) and blue regions indicating low electron density (positive potential).[27][28] This provides a powerful visual tool for identifying nucleophilic and electrophilic sites.[29]

Diagram 1: Hypothetical MEP Map Workflow

Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.

Experimental Protocols

Synthesis of this compound

While various synthetic routes exist, a common approach involves the formylation of 3-fluoro-4-methylbenzene or related precursors. For instance, bromination of 4-fluorotoluene followed by conversion to the aldehyde is a possible route.[30] The specific properties of this compound include a boiling point of approximately 208 °C and a density of about 1.132 g/mL at 25 °C.[31][32]

Protocol for ¹H NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for ¹H NMR).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Integrate the peaks to determine the relative number of protons in each environment.

-

-

Data Analysis:

-

Assign the peaks to the respective protons based on their chemical shifts, integration values, and splitting patterns (multiplicity).

-

Analyze the coupling constants (J-values) to deduce the connectivity of the protons.

-

Diagram 2: Logic of NMR Peak Assignment

Caption: Logical flow for assigning NMR signals to molecular structure.

Conclusion

The electronic character of this compound is a delicate balance of competing inductive and resonance effects from its three substituents. The aldehyde group acts as a strong deactivator and electron-withdrawing entity. The fluorine atom, while inductively withdrawing, donates electron density through resonance, and the methyl group is a consistent electron donor via induction and hyperconjugation. This intricate electronic interplay governs the molecule's reactivity in both electrophilic aromatic substitution and nucleophilic acyl reactions, making it a valuable and tunable building block in medicinal chemistry and materials science. A thorough understanding of these fundamental principles, validated through spectroscopic and computational methods, is essential for the rational design and synthesis of novel chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. adichemistry.com [adichemistry.com]

- 10. thestudentroom.co.uk [thestudentroom.co.uk]

- 11. Khan Academy [khanacademy.org]

- 12. Khan Academy [khanacademy.org]

- 13. sarthaks.com [sarthaks.com]

- 14. byjus.com [byjus.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. quora.com [quora.com]

- 19. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 24. Hammett equation - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 31. This compound | 135427-08-6 [chemicalbook.com]

- 32. This compound 97 135427-08-6 [sigmaaldrich.com]

4-Fluoro-3-methylbenzaldehyde safety, handling, and storage conditions

An In-depth Technical Guide for the Safe Handling, and Storage of 4-Fluoro-3-methylbenzaldehyde

This document provides a comprehensive technical guide on the safety, handling, and storage of this compound (CAS No. 135427-08-6). It is intended for researchers, scientists, and drug development professionals who utilize this versatile aromatic aldehyde in organic synthesis, pharmaceutical development, and agrochemical formulation.[1][2][3] The unique fluorine substitution on this compound enhances its reactivity, making it a valuable intermediate, but also necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols.[1][2] This guide moves beyond mere procedural lists to explain the causality behind each recommendation, fostering a culture of safety through scientific understanding.

Section 1: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its classification under the Globally Harmonized System (GHS) is the first step in risk mitigation. The primary hazards include irritation to the skin, eyes, and respiratory system.[4][5]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5] | GHS07 (Exclamation Mark) | Warning[6] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[4][5] | GHS07 (Exclamation Mark) | Warning[6] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[4][5] | GHS07 (Exclamation Mark) | Warning[6] |

| Flammable Liquids | Category 4 | H227: Combustible liquid.[7] | None | Warning |

Causality: The aldehyde functional group can be reactive, and the overall molecule can interact with biological tissues, leading to irritation. The fluorinated aromatic ring influences the compound's electronic properties and reactivity.[2] Its combustible nature, indicated by a flash point of approximately 79.4 °C (175 °F), means it can ignite when exposed to an ignition source at or above this temperature.[8]

Section 2: First Aid Measures: A Protocol-Driven Response

Immediate and appropriate first aid is critical to minimizing harm following accidental exposure. All laboratory personnel must be familiar with these procedures and the location of emergency equipment, such as eyewash stations and safety showers.

Emergency Protocol: Exposure Response

-

Eye Contact :

-

Action : Immediately hold eyelids apart and flush the eye continuously with large amounts of running water for at least 15 minutes.[9] Ensure complete irrigation by occasionally lifting the upper and lower lids.

-

Critical Step : Continue rinsing until medical advice is obtained. Removal of contact lenses should only be done by skilled personnel after irrigation has begun.

-

Follow-up : Seek immediate medical attention, especially if irritation persists.[4]

-

Rationale : Rapid and prolonged irrigation is essential to dilute and wash away the chemical, minimizing damage to the cornea and other sensitive eye tissues.

-

-

Skin Contact :

-

Action : Immediately remove all contaminated clothing, including footwear. Wash the affected skin area thoroughly with plenty of soap and running water.[9]

-

Follow-up : Seek medical attention if skin irritation develops or persists.[4]

-

Rationale : Prompt removal from the skin prevents prolonged contact and absorption, reducing the severity of irritation. Soap assists in removing the organic compound more effectively than water alone.

-

-

Inhalation :

-

Action : If fumes or vapors are inhaled, immediately move the affected person to fresh air.[4] Keep the person calm, warm, and rested.

-

Follow-up : If breathing is difficult or symptoms occur, seek medical attention.[10] If the person is not breathing, trained personnel should begin artificial respiration.[9]

-

Rationale : Removing the individual from the contaminated atmosphere is the priority. Fresh air helps to clear the substance from the respiratory tract.

-

-

Ingestion :

-

Action : Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth thoroughly with water.[9][11] Have them drink a glass of water.

-

Follow-up : Seek immediate medical advice from a poison information center or a doctor.

-

Rationale : Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to further damage. Rinsing the mouth and drinking water helps to dilute the substance in the stomach.

-

Visualization: First Aid Decision Workflow

The following diagram outlines the logical flow for responding to an exposure event.

Caption: First Aid Decision Workflow for Exposure Incidents.

Section 3: Accidental Release and Spill Management

A prompt and well-executed spill response is crucial to prevent wider contamination and exposure. The procedure varies based on the size of the spill.

Protocol: Minor Spill Cleanup (Inside a Fume Hood)

-

Control : Ensure the spill is contained within the fume hood.

-

Alert : Notify others in the immediate area.

-

PPE : Wear appropriate PPE, including double-layered nitrile gloves, a lab coat, and chemical safety goggles.

-

Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[4]

-

Collect : Carefully scoop the absorbed material into a suitable, labeled container for chemical waste.[4][12]

-

Decontaminate : Wipe down the spill area with a suitable solvent, followed by soap and water.

-

Dispose : Dispose of the waste container and any contaminated materials according to institutional and local regulations.[11]

Protocol: Major Spill Cleanup (Outside a Fume Hood)

-

Evacuate : Immediately evacuate all non-essential personnel from the area and move upwind.[4]

-

Alert : Alert laboratory personnel and emergency services (e.g., EH&S).[4]

-

Ventilate : Increase ventilation in the area, if safe to do so.

-

Control : Prevent the spill from entering drains or water courses.[4] If the substance is combustible, remove all sources of ignition.[9]

-

Response Team : Only trained personnel with appropriate PPE, including respiratory protection (e.g., an air-purifying respirator with a suitable cartridge), should enter the area.[4]

-

Contain & Absorb : Contain the spill with sand, earth, or vermiculite.[4]

-

Collect : Use non-sparking tools to collect the absorbed material into labeled, sealed containers for disposal.

-

Decontaminate : Once the bulk material is removed, decontaminate the area. All protective clothing and equipment must be thoroughly decontaminated after use.[4]

Visualization: Spill Response Workflow

Caption: Workflow for Minor vs. Major Chemical Spills.

Section 4: Handling and Personal Protective Equipment (PPE)

Safe handling practices are the primary defense against exposure. This involves a combination of engineering controls, administrative controls, and appropriate PPE.

Engineering Controls

-

Ventilation : Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is the standard engineering control for preventing inhalation exposure.[12] General exhaust is adequate for storage areas, but local exhaust ventilation may be needed for specific high-exposure tasks.[4]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection Type | Standard/Specification | Rationale |

| Eyes/Face | Chemical safety goggles or glasses. A face shield is recommended if there is a splash hazard.[9][13] | ANSI Z87.1 (US) or EN 166 (EU) | Protects against splashes and vapors that cause serious eye irritation. |

| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[13] | ASTM F739 (US) or EN 374 (EU) | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.[9][14] |

| Body | Laboratory coat, fully buttoned. A PVC or chemical-resistant apron may be required for larger quantities or splash-prone tasks.[4][13] | N/A | Protects skin and personal clothing from contamination. |

| Respiratory | Not typically required if handled within a fume hood. If ventilation is inadequate or for major spill response, use an approved air-purifying respirator with appropriate cartridges (e.g., type ABEK).[6] | NIOSH (US) or EN 14387 (EU) | Prevents inhalation of vapors that cause respiratory irritation. |

Standard Handling Protocol

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[4]

-

Keep the container tightly sealed when not in use.[4]

-

Avoid physical damage to containers.[4]

-

Wash hands thoroughly with soap and water after handling is complete.[4]

-

Contaminated work clothes should be laundered separately before reuse.[4]

Section 5: Storage and Incompatibility

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

Storage Conditions

-

Temperature : Store in a cool, dry, well-ventilated place.[11][12] Some suppliers recommend refrigerated storage at 2 - 8 °C.[1] Always follow the manufacturer's specific recommendations.

-

Container : Keep in the original, tightly closed container.[12][15] Suitable containers include polyethylene or polypropylene.[4] Ensure all containers are clearly labeled and free from leaks.[4]

-

Environment : Store away from heat, sparks, open flames, and other ignition sources.[11] It is a combustible liquid. Protect from moisture. Some suppliers note the material is air-sensitive and should be stored under an inert gas like argon.[4]

-

Security : For regulated or highly hazardous materials, store in a locked-up area.[4]

Chemical Incompatibilities

-

Oxidizing Agents : Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates), as this can create a risk of fire or explosion.[9]

-

Strong Bases and Reducing Agents : Incompatible with strong bases and strong reducing agents.[9][11]

-

Rationale : Incompatible materials can react to produce heat, toxic gases, or other hazardous conditions. Segregating the chemical prevents these unintended reactions.

Visualization: Chemical Storage Protocol

Caption: Core Principles for Safe Chemical Storage.

Section 6: Physical and Chemical Properties

A summary of the key physical and chemical properties is provided for reference in experimental design and safety assessment.

Table 3: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 135427-08-6 | [1][4] |

| Molecular Formula | C₈H₇FO | [1] |

| Molecular Weight | 138.14 g/mol | [1] |

| Appearance | Colorless to almost colorless or pale yellow clear liquid | [1][2] |

| Boiling Point | ~208 °C (lit.) | [1][16] |

| Density | ~1.132 - 1.14 g/mL at 25 °C (lit.) | [1][16] |

| Flash Point | ~79.4 °C / 175 °F (closed cup) | [8] |

| Refractive Index | n20/D ~1.522 (lit.) | [16] |

| Water Solubility | Slightly soluble | [8][16] |

Section 7: Stability and Disposal

-

Chemical Stability : The product is considered stable under recommended storage conditions.[4][9] However, it may be unstable in the presence of incompatible materials.[4] Hazardous polymerization will not occur.[4]

-

Hazardous Decomposition Products : Under fire conditions, may emit toxic and corrosive fumes, including carbon oxides (CO, CO₂) and hydrogen fluoride.[4][9]

-

Disposal Considerations : Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[11] Offer surplus and non-recyclable solutions to a licensed disposal company.[9][14] Do not allow the product to enter drains.[12] Contaminated packaging should be treated as unused product.[14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Fluoro-4-methylbenzaldehyde 98 177756-62-6 [sigmaaldrich.com]

- 7. This compound | 135427-08-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound CAS#: 135427-08-6 [m.chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.com [capotchem.com]

- 13. benchchem.com [benchchem.com]

- 14. capotchem.com [capotchem.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. This compound | 135427-08-6 [chemicalbook.com]

Predicted ¹H and ¹³C NMR spectra for 4-Fluoro-3-methylbenzaldehyde

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Fluoro-3-methylbenzaldehyde

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for unambiguous molecular structure elucidation.[1] The ability to accurately predict NMR spectra for a proposed structure is an invaluable tool, accelerating research by providing a theoretical benchmark against which experimental data can be validated.[1][2] This guide offers a detailed theoretical analysis and prediction of the ¹H and ¹³C NMR spectra for this compound, grounded in the fundamental principles of substituent effects, spin-spin coupling, and modern computational methodologies.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignment, the following IUPAC-based numbering system will be used for this compound.

Caption: IUPAC numbering for this compound.

Part 1: Predicted ¹H NMR Spectrum

The proton NMR spectrum is defined by three key features: chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J). The substituents on the benzene ring—an electron-withdrawing aldehyde (-CHO), an electron-withdrawing fluorine (-F), and an electron-donating methyl (-CH₃)—exert significant influence on the electronic environment of each proton.[3]

Aldehyde Proton (H7)

-

Predicted Chemical Shift (δ): 9.9 – 10.1 ppm. The aldehyde proton is the most deshielded proton in the molecule. This substantial downfield shift is due to the strong electron-withdrawing nature of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl (C=O) bond.[4]

-

Predicted Multiplicity: Singlet (or very fine multiplet). This proton is five bonds removed from the nearest aromatic proton (H2 and H6), so any coupling (⁵J) would be negligible (<1 Hz) and likely not resolved.

Aromatic Protons (H2, H5, H6)

The aromatic region will display three distinct signals, each integrating to one proton. Their chemical shifts are governed by their position relative to the three substituents.

-

H2 (ortho to -CHO, meta to -CH₃, meta to -F):

-

Predicted Chemical Shift (δ): ~7.75 ppm. This proton is strongly deshielded by the adjacent electron-withdrawing aldehyde group. The meta-positioning to the other groups has a lesser electronic impact.

-

Predicted Multiplicity: Doublet of doublets (dd). It will be split by H6 (⁴J, meta-coupling) and the fluorine atom (⁴JHF, meta-coupling).

-

Predicted Coupling Constants: ⁴J(H2-H6) ≈ 2-3 Hz (typical aromatic meta-coupling)[5][6]; ⁴J(H2-F) ≈ 4-5 Hz.[7]

-

-

H6 (ortho to -CHO, ortho to -CH₃, para to -F):

-

Predicted Chemical Shift (δ): ~7.65 ppm. This proton is also deshielded by the adjacent aldehyde group, but its position ortho to the electron-donating methyl group provides some shielding compared to H2.

-

Predicted Multiplicity: Doublet of doublets (dd) or more complex multiplet. It will be split by H2 (⁴J, meta-coupling) and H5 (³J, ortho-coupling). Long-range coupling to the methyl protons (⁵J) and the fluorine atom (⁵JHF) may cause additional fine splitting or broadening.

-

Predicted Coupling Constants: ³J(H6-H5) ≈ 8-9 Hz (typical aromatic ortho-coupling)[5][6]; ⁴J(H6-H2) ≈ 2-3 Hz.

-

-

H5 (ortho to -F, meta to -CHO, para to -CH₃):

-

Predicted Chemical Shift (δ): ~7.20 ppm. This proton experiences the strongest shielding effect among the aromatic protons. While it is ortho to the electronegative fluorine, which has a deshielding inductive effect, this is often counteracted by the shielding resonance effect of the fluorine's lone pairs. Furthermore, it is para to the electron-donating methyl group.

-

Predicted Multiplicity: Doublet of doublets (dd). It will be split by H6 (³J, ortho-coupling) and the fluorine atom (³JHF, ortho-coupling).

-

Predicted Coupling Constants: ³J(H5-H6) ≈ 8-9 Hz; ³J(H5-F) ≈ 8-10 Hz. Vicinal fluorine-proton couplings are significant and sensitive to geometry.[8]

-

Methyl Protons (H8)

-

Predicted Chemical Shift (δ): ~2.35 ppm. The methyl group is attached to an sp²-hybridized carbon of the aromatic ring, placing its signal in the typical benzylic region.

-

Predicted Multiplicity: Doublet (d). The methyl protons are four bonds away from the fluorine atom. This ⁴JHF coupling is typically observable and will split the singlet into a doublet.

-

Predicted Coupling Constants: ⁴J(H8-F) ≈ 2-3 Hz.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

| H7 (-CHO) | 9.9 – 10.1 | s | - |

| H2 | ~7.75 | dd | ⁴J(H-H) = 2-3; ⁴J(H-F) = 4-5 |

| H6 | ~7.65 | dd | ³J(H-H) = 8-9; ⁴J(H-H) = 2-3 |

| H5 | ~7.20 | dd | ³J(H-H) = 8-9; ³J(H-F) = 8-10 |

| H8 (-CH₃) | ~2.35 | d | ⁴J(H-F) = 2-3 |

Part 2: Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents and C-F coupling provides critical structural information.[9]

-

Carbonyl Carbon (C7):

-

Predicted Chemical Shift (δ): ~191 ppm. The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom, placing it far downfield.[10]

-

Predicted Multiplicity: Doublet (d). It will exhibit coupling to the fluorine atom over four bonds (⁴JCF).

-

-

Aromatic Carbons (C1-C6):

-

C4 (ipso to -F):

-

Predicted Chemical Shift (δ): ~165 ppm. This carbon is directly attached to the highly electronegative fluorine atom, causing a very large downfield shift.

-

Predicted Multiplicity: Doublet (d). It will show a very large one-bond coupling to fluorine (¹JCF). ¹JCF values are typically in the range of 240-260 Hz.

-

-

C3 (ipso to -CH₃):

-

Predicted Chemical Shift (δ): ~140 ppm. The methyl group causes a moderate downfield shift on the carbon it is attached to.

-

Predicted Multiplicity: Doublet (d). It will be split by the adjacent fluorine atom (²JCF), with a typical coupling constant of ~20 Hz.[7]

-

-

C1 (ipso to -CHO):

-

Predicted Chemical Shift (δ): ~137 ppm. The aldehyde group has a moderate deshielding effect on the ipso-carbon.

-

Predicted Multiplicity: Singlet (s) or very fine multiplet. Any coupling to fluorine would be over four bonds and likely small.

-

-

C2 (ortho to -CHO):

-

Predicted Chemical Shift (δ): ~132 ppm. This carbon is ortho to the electron-withdrawing aldehyde and meta to the fluorine.

-

Predicted Multiplicity: Doublet (d). It will show coupling to the fluorine atom over three bonds (³JCF).

-

-

C6 (ortho to -CHO):

-

Predicted Chemical Shift (δ): ~130 ppm. This carbon is ortho to both the aldehyde and methyl groups.

-

Predicted Multiplicity: Doublet (d). It will show coupling to the fluorine atom over four bonds (⁴JCF), which is typically smaller than ²JCF or ³JCF.

-

-

C5 (ortho to -F):

-

Predicted Chemical Shift (δ): ~118 ppm. This carbon is ortho to the fluorine and para to the methyl group. The strong shielding effect is characteristic of a carbon ortho to a fluorine substituent.

-

Predicted Multiplicity: Doublet (d). It will be split by the adjacent fluorine atom (²JCF).

-

-

-

Methyl Carbon (C8):

-

Predicted Chemical Shift (δ): ~20 ppm. This value is typical for a methyl group attached to an aromatic ring.

-

Predicted Multiplicity: Doublet (d). The methyl carbon will exhibit coupling to the fluorine atom over three bonds (³JCF).

-

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Predicted J (Hz) |

| C7 (-CHO) | ~191 | d | ⁴JCF ≈ 2-4 |

| C4 | ~165 | d | ¹JCF ≈ 240-260 |

| C3 | ~140 | d | ²JCF ≈ 18-22 |

| C1 | ~137 | s | - |

| C2 | ~132 | d | ³JCF ≈ 6-8 |

| C6 | ~130 | d | ⁴JCF ≈ 3-5 |

| C5 | ~118 | d | ²JCF ≈ 20-24 |

| C8 (-CH₃) | ~20 | d | ³JCF ≈ 4-6 |

Part 3: In-Silico NMR Prediction Protocol

The generation of reliable predicted NMR data relies on robust computational methods.[11] These can range from empirical database-driven approaches to more computationally intensive quantum mechanical calculations like Density Functional Theory (DFT).[12]

Workflow for Computational NMR Spectrum Prediction

Caption: A generalized workflow for in-silico NMR spectrum prediction.

Step-by-Step Methodology

-

Structure Input: Using a chemical drawing software (e.g., ACD/ChemSketch, ChemDraw), accurately draw the 2D structure of this compound. Ensure correct atom types and bond orders.[13]

-

Select Prediction Engine:

-

For rapid estimation: Utilize an empirical predictor, often integrated within the drawing software.[14][15][16] These tools use large databases of experimental data and algorithms like HOSE (Hierarchically Ordered Spherical description of Environment) codes or neural networks to predict shifts and couplings almost instantaneously.[17][18]

-

For highest accuracy: Employ quantum mechanics (QM) based methods.[19] This involves submitting the structure to a computational chemistry package (e.g., Gaussian, ORCA).

-

-

Define Calculation Parameters (QM Method):

-

Geometry Optimization: First, optimize the molecule's 3D geometry. A common level of theory for this is B3LYP/6-31G(d).[19]

-

NMR Calculation: Perform a subsequent NMR calculation on the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method. A higher-level functional and basis set (e.g., mPW1PW91/6-31G(d,p)) can provide more accurate results for chemical shifts.[12]

-

Solvent Effects: Specify a solvent (e.g., Chloroform) using a continuum model like the Polarizable Continuum Model (PCM) to better simulate experimental conditions.[11][19]

-

-

Execute Calculation: Run the prediction. Empirical methods will return results in seconds, while DFT calculations may take several hours depending on the computational resources available.[12]

-

Analyze Output:

-

The software will output a list of chemical shifts (often as absolute shielding values that must be referenced against a calculated TMS standard) and a matrix of spin-spin coupling constants.[12]

-

Most modern software packages can use this data to generate a visually simulated spectrum, which can be directly overlaid with experimental data for verification.[2][17]

-

This self-validating system allows researchers to confirm peak assignments and gain confidence in the proposed structure by matching the predicted pattern and values to the acquired spectrum.

-

References

- 1. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. platform.softwareone.com [platform.softwareone.com]

- 3. benchchem.com [benchchem.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. books.rsc.org [books.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. selectscience.net [selectscience.net]

- 14. reddit.com [reddit.com]

- 15. gaussian.com [gaussian.com]

- 16. youtube.com [youtube.com]

- 17. acdlabs.com [acdlabs.com]

- 18. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]

- 19. Computational NMR Prediction: A Microreview [corinwagen.github.io]

A Technical Guide to Sourcing and Qualification of 4-Fluoro-3-methylbenzaldehyde for Research and Development

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical, yet often underestimated, step in the path to discovery. The integrity of a synthesis, the reproducibility of an experiment, and the viability of a drug candidate can all hinge on the quality of a single starting material. This guide provides an in-depth technical overview of 4-Fluoro-3-methylbenzaldehyde (CAS No. 135427-08-6), a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] We will navigate the landscape of commercial suppliers and establish a robust framework for the qualification and incoming quality control of this versatile aromatic aldehyde.

The Strategic Importance of this compound

This compound, also known as 4-fluoro-m-tolualdehyde, is a substituted aromatic aldehyde featuring a fluorine atom and a methyl group on the benzene ring. This specific substitution pattern imparts unique reactivity, making it a valuable intermediate in organic synthesis. The presence of the fluorine atom can enhance the biological activity and metabolic stability of target molecules, a desirable trait in pharmaceutical and agrochemical design.[1][2] Its primary applications are found in:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic medications.[1][2]

-

Agrochemical Formulation: The compound is utilized in the production of modern herbicides and pesticides, where its structure contributes to the efficacy of the final product.[1][2]

-

Materials Science: It is also used in the development of specialized polymers and resins, contributing to materials with enhanced thermal stability and chemical resistance.[2]

Given its role as a foundational element in complex syntheses, ensuring the purity and consistency of this compound is paramount.

Navigating the Commercial Supplier Landscape

A multitude of suppliers offer this compound, ranging from large, well-established chemical corporations to smaller, specialized manufacturers and distributors. The selection process should be guided by a systematic evaluation of several key factors beyond mere cost.

Key Supplier Evaluation Criteria

A researcher's choice of supplier should be a calculated decision based on a holistic assessment of the following:

-